

Microwave-Assisted Synthesis of Nickel Molybdenum Oxide Nanoparticles: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: *Molybdenum nickel oxide*

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This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of nickel molybdenum oxide (NiMoO_4) nanoparticles. This facile and efficient synthesis method yields nanoparticles with significant potential in various fields, including catalysis, environmental remediation, and biomedical applications.

Introduction

Nickel molybdate (NiMoO_4) nanoparticles are attracting considerable interest due to their versatile properties, including high catalytic activity, excellent electrochemical performance, and unique optical and magnetic characteristics.^[1] The microwave-assisted synthesis method offers several advantages over conventional techniques, such as rapid reaction times, uniform heating, and enhanced product purity and yield.^[2] This approach allows for the rapid and energy-efficient production of crystalline NiMoO_4 nanoparticles with controlled morphology and size.

Applications

The unique physicochemical properties of nickel molybdenum oxide nanoparticles make them suitable for a range of applications:

- **Photocatalysis:** NiMoO_4 nanoparticles are effective photocatalysts for the degradation of organic pollutants in wastewater.[2][3] Under UV or visible light irradiation, they generate reactive oxygen species (ROS) that can break down complex organic molecules into simpler, less harmful substances.[4]
- **Catalysis:** These nanoparticles exhibit high catalytic activity in various organic reactions, including the reduction of nitroaromatics, which is a crucial step in the synthesis of many pharmaceuticals and dyes.[1]
- **Energy Storage:** The high specific capacitance and electrochemical activity of NiMoO_4 nanoparticles make them promising electrode materials for supercapacitors.[1]
- **Biomedical Applications:** While research is ongoing, the constituent elements of NiMoO_4 nanoparticles, particularly nickel, have been explored for drug delivery and cancer therapy.[5][6][7] Their magnetic properties could potentially be utilized for targeted drug delivery and magnetic hyperthermia.[8] Furthermore, nickel-based nanoparticles have demonstrated antibacterial properties.[9]

Experimental Protocols

Protocol 1: Microwave-Assisted Solid-State Synthesis of NiMoO_4 Nanoparticles

This protocol describes a rapid, solvent-free method for synthesizing NiMoO_4 nanoparticles using a domestic microwave oven.[2][10]

Materials:

- Nickel(II) nitrate hexahydrate ($\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$)
- Ammonium molybdate tetrahydrate ($(\text{NH}_4)_6\text{Mo}_7\text{O}_{24} \cdot 4\text{H}_2\text{O}$)
- Urea ($\text{CH}_4\text{N}_2\text{O}$)
- Mortar and pestle
- Ceramic crucible

- Domestic microwave oven (900 W)

Procedure:

- In a mortar, thoroughly grind a stoichiometric mixture of nickel nitrate hexahydrate and ammonium heptamolybdate tetrahydrate with urea, which acts as a fuel and driving agent.[\[2\]](#)
[\[10\]](#)
- Transfer the ground powder to a ceramic crucible.
- Place the crucible in a domestic microwave oven and irradiate at 900 W for 5-10 minutes.[\[2\]](#)
The mixture will undergo a combustion reaction, resulting in a voluminous, foamy product.
- Allow the product to cool to room temperature.
- Wash the resulting powder several times with deionized water and ethanol to remove any unreacted precursors and byproducts.
- Dry the final product in an oven at 80°C for 12 hours. The resulting powder is crystalline α -NiMoO₄ nanoparticles.

Protocol 2: Characterization of NiMoO₄ Nanoparticles

A comprehensive characterization of the synthesized nanoparticles is crucial to confirm their identity, purity, morphology, and properties.

- X-ray Diffraction (XRD): To determine the crystalline phase and average crystallite size.
- Scanning Electron Microscopy (SEM): To observe the surface morphology and particle size distribution.[\[2\]](#)
- Transmission Electron Microscopy (TEM): For detailed morphological analysis, including particle size and lattice fringes.
- Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational bands of Ni-O and Mo-O bonds.

- UV-Vis Diffuse Reflectance Spectroscopy (DRS): To determine the optical band gap of the nanoparticles.
- Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area of the nanoparticles.

Protocol 3: Evaluation of Photocatalytic Activity

This protocol outlines a typical experiment to assess the photocatalytic performance of the synthesized NiMoO₄ nanoparticles using the degradation of methylene blue (MB) as a model reaction.^[2]

Materials:

- Synthesized NiMoO₄ nanoparticles
- Methylene blue (MB) solution (e.g., 20 mg/L)
- High-pressure mercury vapor lamp (as a light source)
- Stirrer
- UV-Vis spectrophotometer

Procedure:

- Disperse a specific amount of NiMoO₄ nanoparticles (e.g., 0.05 g) into a known volume of MB solution (e.g., 100 mL).^[2]
- Stir the suspension in the dark for 30-60 minutes to reach adsorption-desorption equilibrium.
- Expose the suspension to a light source (e.g., a 500 W high-pressure mercury lamp) under continuous stirring.^[2]
- At regular time intervals, withdraw aliquots of the suspension and centrifuge to remove the nanoparticles.

- Measure the absorbance of the supernatant at the maximum absorption wavelength of MB (around 664 nm) using a UV-Vis spectrophotometer.
- Calculate the degradation efficiency using the formula: $\text{Degradation (\%)} = [(C_0 - C_t) / C_0] \times 100$, where C_0 is the initial concentration of MB and C_t is the concentration at time t .

Data Presentation

The following tables summarize typical quantitative data obtained for NiMoO₄ nanoparticles synthesized via microwave-assisted methods.

Table 1: Physicochemical Properties of Microwave-Synthesized NiMoO₄ Nanoparticles

Property	Value	Reference
Crystalline Phase	Monoclinic α -NiMoO ₄	[2][10]
Crystallite Size (XRD)	~30 nm	[11]
Particle Size (SEM)	50 - 200 nm	[2]
Particle Size (TEM)	Core: ~40 nm, Shell: ~5 nm	[11][12]
Specific Surface Area (BET)	33.1 - 39.8 m ² /g	[13]
Optical Band Gap	2.85 - 2.95 eV	[13]

Table 2: Photocatalytic Degradation of Methylene Blue using NiMoO₄ Nanoparticles

Parameter	Value	Reference
Catalyst	NiMoO ₄ Nanoparticles	[2]
Pollutant	Methylene Blue (20 mg/L)	[2]
Light Source	500 W Mercury Lamp	[2]
Degradation Efficiency	~87% in 60 minutes	[4]
Primary Reactive Species	$\bullet\text{OH}$, O_2^- , h^+	[4]

Visualizations

Caption: Workflow for the microwave-assisted solid-state synthesis of NiMoO₄ nanoparticles.

Caption: Proposed mechanism for the photocatalytic degradation of organic pollutants by NiMoO₄ nanoparticles.

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